Ethyl 2-(3-aminophenoxy)isonicotinate
Description
Ethyl 2-(3-aminophenoxy)isonicotinate is a pyridine derivative characterized by an ethyl ester group at the 4-position of the pyridine ring (isonicotinate backbone) and a 3-aminophenoxy substituent at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as suggested by its structural analogs in heteroarylation protocols .
Properties
IUPAC Name |
ethyl 2-(3-aminophenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNSTCFTPAUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187277 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-26-4 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminophenoxy)isonicotinate typically involves the reaction of 3-aminophenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminophenoxy)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-(3-aminophenoxy)isonicotinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminophenoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
Ethyl isonicotinate derivatives differ significantly based on substituent positions and functional groups:
- Ethyl nicotinate (3-pyridine isomer) : The 3-pyridine isomer exhibits a pKa of 3.23, slightly lower than methyl isonicotinate (pKa 3.38), due to electronic effects of the ester group’s position. This difference influences solubility and reactivity in acid-catalyzed reactions .
- Ethyl picolinate (2-pyridine isomer) : Unlike ethyl isonicotinate, the 2-position ester in picolinate derivatives prevents McLafferty rearrangement during mass spectrometry, leading to distinct fragmentation patterns compared to 3- and 4-pyridine isomers .
Cocrystal Formation and Bioavailability
Notably:
- Ethyl isonicotinate vs. Methyl isonicotinate : Both form cocrystals with bexarotene, but ethyl derivatives exhibit higher stability in vitro, attributed to favorable lattice energy from the ethyl group’s steric bulk .
- Homologs in Cocrystal Prediction : Pyrazine and 2,5-dimethyl pyrazine form cocrystals via π-π stacking, while ethyl isonicotinate relies on ester-carbonyl interactions, highlighting the role of functional group diversity .
Biological Activity
Ethyl 2-(3-aminophenoxy)isonicotinate (EAI) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C14H14N2O3
- Molecular Weight: 258.27 g/mol
- CAS Number: 1415719-26-4
EAI is characterized by the presence of an isonicotinate moiety and an aminophenoxy group, which contributes to its unique biological properties. The synthesis typically involves the reaction of 3-aminophenol with ethyl isonicotinate under specific conditions, often using solvents and catalysts to enhance yield and purity.
The biological activity of EAI is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: EAI has been shown to inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. This inhibition can lead to reduced cytokine production and modulation of immune responses.
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating specific cellular pathways. Studies suggest that EAI can interact with cellular receptors that regulate cell survival and death .
Biological Activities
EAI exhibits a range of biological activities, which are summarized in the following table:
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells:
A study assessed the cytotoxic effects of EAI on A549 lung adenocarcinoma cells using the MTT assay. Results indicated a significant reduction in cell viability upon treatment with EAI, suggesting its potential as an anticancer agent. The mechanism was linked to increased caspase-3 activity, indicating apoptosis induction . -
Anti-inflammatory Effects:
Research demonstrated that EAI could modulate the expression of inflammatory markers in macrophages. The compound significantly decreased the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, showcasing its anti-inflammatory potential. -
Neuroprotection:
In vitro studies indicated that EAI could protect neuronal cells from oxidative stress-induced damage. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.
Comparative Analysis with Similar Compounds
EAI can be compared with other structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-aminophenoxy)isonicotinate | Amino group at para position | Potential antidiabetic properties |
| Ethyl 2-(3-nitrophenoxy)isonicotinate | Nitro group instead of amino group | Different reactivity profile |
| Ethyl 2-(3-hydroxyphenoxy)isonicotinate | Hydroxyl group instead of amino group | Different solubility and biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
